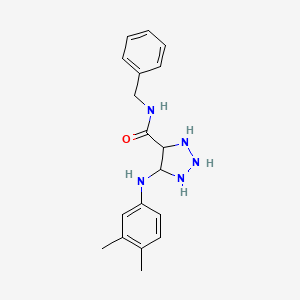

N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide

Description

N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a triazolidine derivative characterized by a triazolidine core (a five-membered ring containing three nitrogen atoms) substituted with a benzyl group at the N-position, a 3,4-dimethylanilino group at the 5-position, and a carboxamide moiety at the 4-position.

Properties

IUPAC Name |

N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-12-8-9-15(10-13(12)2)20-17-16(21-23-22-17)18(24)19-11-14-6-4-3-5-7-14/h3-10,16-17,20-23H,11H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYLMDALOSFDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide typically involves the reaction of benzylamine with 3,4-dimethylaniline and triazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Pharmaceutical Applications

-

Lead Compound in Drug Development :

- N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide serves as a lead compound for developing new pharmaceuticals targeting various diseases. Its structural properties allow for modifications that can enhance efficacy against specific targets.

-

Anticancer Research :

- The compound has been studied for its potential anticancer properties. Research indicates that modifications to the triazolidine structure can lead to enhanced activity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

-

Inflammation Inhibition :

- Preliminary studies suggest that derivatives of this compound may inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Such inhibition could have implications for treating diseases characterized by chronic inflammation.

The biological activity of this compound has been examined in various contexts:

- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial effects, suggesting that this compound may also exhibit such properties.

- Enzyme Inhibition : Investigations into enzyme interactions indicate potential inhibitory effects on specific targets, which could be leveraged for therapeutic applications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical methods. Understanding the structure-activity relationship is crucial for optimizing its pharmacological profile. The following table summarizes some related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-benzyl-1H-1,2,3-triazole-4-carboxamide | Triazole core with benzyl group | Antimicrobial activity |

| 5-Amino-1H-1,2,3-triazole | Amino group on triazole | Enzyme inhibition |

| 1-(2,6-dichlorobenzyl)-5-phenyltriazole | Chlorinated benzyl substituent | Antifungal properties |

Case Studies and Research Findings

Research findings indicate that the compound's unique combination of structural elements may enhance its interaction with biological targets compared to other similar compounds. For instance:

- Cancer Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. These findings highlight the compound's potential as an anticancer agent.

- Inflammasome Activation Studies : Recent investigations into the compound's ability to modulate inflammasome activation suggest a selective inhibition mechanism that could lead to novel anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural motifs, synthetic strategies, and functional attributes:

Structural Comparison

Key Differences :

- Substituent Diversity: The benzyl and dimethylanilino groups in the triazolidine derivative may confer unique steric and electronic effects compared to DHPMs’ aryl and ester/ketone substituents.

Comparative Reaction Conditions :

| Catalyst | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium hexafluorophosphate | Short (~2–4 hrs) | High | Solvent-free, 80–100°C | |

| FeCl₃·6H₂O | 1–2 hrs | 80–90% | Ethanol, reflux |

Implications for Triazolidines :

Triazolidine synthesis may face challenges in regioselectivity due to multiple reactive nitrogen sites, unlike DHPMs, where urea and β-ketoesters guide cyclization.

Pharmacological and Industrial Relevance

- DHPMs : Widely studied for calcium channel modulation, antibacterial, and anti-inflammatory activities .

- Triazolidine Derivatives: Limited data, but analogous triazoles and triazines are explored as kinase inhibitors or antimicrobials. The benzyl and dimethylanilino groups in this compound could enhance lipophilicity and target binding compared to DHPMs.

Biological Activity

N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a synthetic compound belonging to the class of triazolidine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazolidine core with a benzyl and a dimethylaniline substituent. Its molecular formula is C₁₆H₁₈N₄O, with a molecular weight of approximately 302.34 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is believed to exert its effects by:

- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially increasing levels of acetylcholine (ACh) in the brain .

- Induction of Apoptosis in Cancer Cells: Studies indicate that it can induce apoptosis through intrinsic pathways, which may be beneficial in cancer therapy .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Activity

This compound has shown promising anticancer activity in vitro. Research indicates that it exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa | 3–18 | Inhibition of tubulin polymerization |

| A549 | 30–43 | Induction of apoptosis |

| HT-29 | 38–43 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant inhibition of tubulin assembly and was found to be more potent than some reference compounds like combretastatin A-4 (CA-4) in certain contexts .

Neuroprotective Effects

In studies focused on neurodegenerative diseases, this compound has been evaluated for its ability to inhibit cholinesterases:

| Enzyme | Inhibition Rate (%) |

|---|---|

| AChE | 49.0 |

| BuChE | 49.1 |

These findings suggest that the compound may be beneficial for conditions such as Alzheimer's disease by enhancing cholinergic transmission .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. While specific data on its efficacy against particular pathogens is limited, it is part of ongoing research aimed at developing new antifungal agents based on the triazole core .

Case Studies and Research Findings

- Cytotoxicity Studies : In one study, this compound was tested against multiple cancer cell lines, showing varied IC₅₀ values which indicate its potential as a broad-spectrum anticancer agent .

- Neuroprotective Studies : Another study highlighted the compound's neuroprotective effects in a PC12 cell model injured by oxidative stress, showing improved cell viability compared to standard treatments .

- Mechanistic Studies : Research into the mechanism of action revealed that the compound's structural features facilitate interactions with critical biological targets, underscoring its potential for drug development in various therapeutic areas .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for triazolidine carboxamide derivatives, and how can reaction conditions be optimized for N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide?

- Methodological Answer : Triazolidine carboxamides are typically synthesized via condensation reactions between aminotriazoles and activated carbonyl derivatives. For example, analogous compounds (e.g., triazolo-thiadiazoles) are prepared by reacting 4-amino-5-substituted-3-mercapto-(4H)-1,2,4-triazoles with aromatic acids or isothiocyanates in a one-pot reaction under acidic conditions . Optimization involves adjusting solvent polarity (e.g., acetic acid), temperature (80–100°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to identify substituents on the triazolidine ring and benzyl/anilino groups. Aromatic protons typically appear at δ 6.5–8.0 ppm, while methyl groups resonate at δ 1.5–2.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (orthorhombic system, space group P2₁2₁2₁) resolves bond lengths and dihedral angles, confirming the planar triazolidine core and spatial arrangement of substituents. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What preliminary biological screening approaches are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram-positive/negative bacteria and fungi) and anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ ratios for target vs. non-target cells) .

Advanced Research Questions

Q. How do structural modifications at the triazolidine ring or benzyl/anilino substituents influence the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3,4-dimethylanilino moiety to enhance metabolic stability. Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility. Quantitative Structure-Activity Relationship (QSAR) modeling using DFT calculations (B3LYP/6-31G* basis set) predicts electronic and steric effects on binding affinity .

- Bioisosteric Replacement : Substitute the triazolidine core with triazole or thiadiazine rings to evaluate changes in target engagement (e.g., kinase inhibition) .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct ADME studies to identify bioavailability limitations. Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. Poor oral absorption may necessitate prodrug strategies (e.g., esterification of the carboxamide) .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via HPLC-HRMS. Phase I oxidation at the triazolidine ring or N-demethylation of the anilino group may explain reduced activity .

Q. What computational strategies are recommended for elucidating the mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., COX-2, PDB ID 5KIR). Focus on hydrogen bonding between the carboxamide and Arg120/His90 residues .

- Molecular Dynamics Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to confirm ligand-protein complex rigidity .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data in dose-response relationships across different assay systems?

- Methodological Answer :

- Assay Validation : Ensure consistency in assay conditions (e.g., pH, serum concentration). For cell-based assays, confirm target expression levels via Western blot .

- Statistical Analysis : Apply hierarchical Bayesian modeling to integrate data from multiple assays, accounting for variability in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.